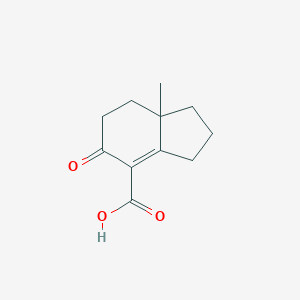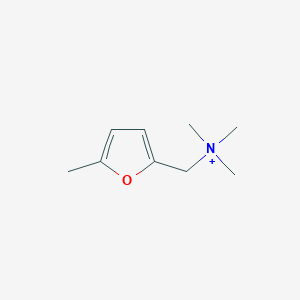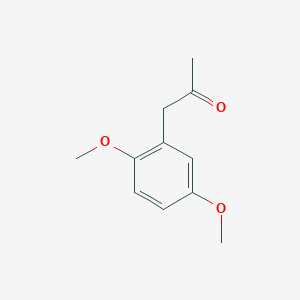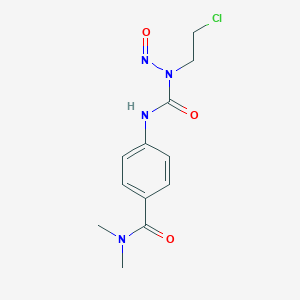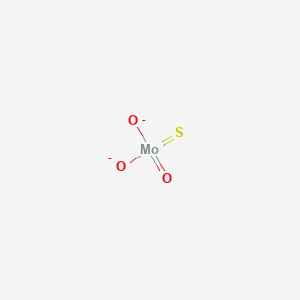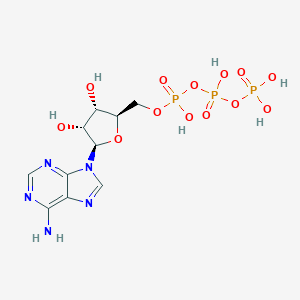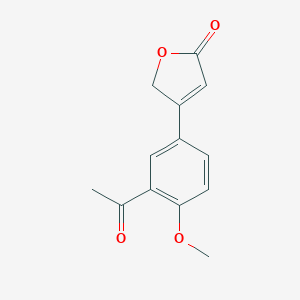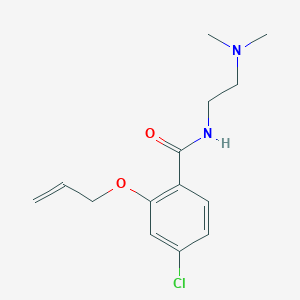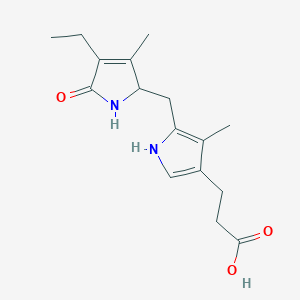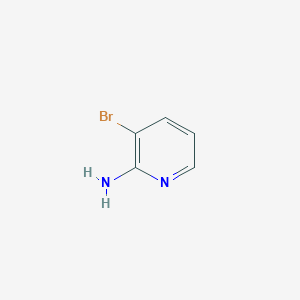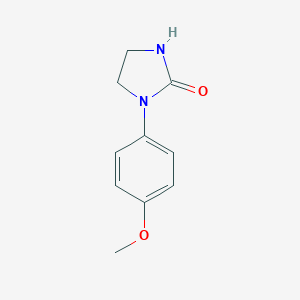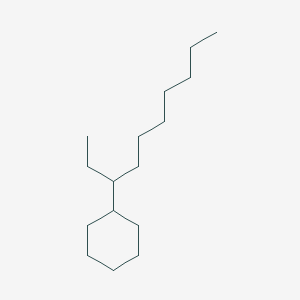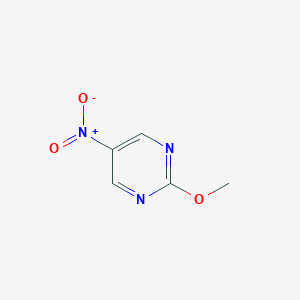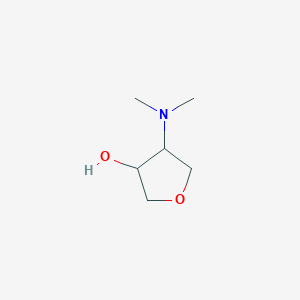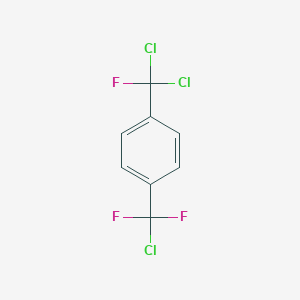
1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene" is a chemical compound that likely exhibits unique physical and chemical properties due to its halogenated structure. Similar compounds have been studied for their potential applications in various fields, including materials science, pharmaceuticals, and environmental chemistry.
Synthesis Analysis
The synthesis of similar halogenated benzene compounds often involves multi-step chemical reactions, including halogenation, nucleophilic substitution, and catalysis. For instance, the synthesis of polysiloxanes with fluorinated groups involves copolycondensation reactions between specific silanes and dichlorosilanes bearing fluorinated groups (Boutevin & Youssef, 1989).
Molecular Structure Analysis
Molecular structure analysis of halogenated benzene derivatives typically reveals their planar geometry, with halogen atoms influencing the electronic distribution across the molecule. X-ray crystallography and spectroscopic methods are commonly used to determine the structural characteristics. For example, the study of a dichlorophenylbenzene derivative highlighted intra and intermolecular hydrogen bonding interactions within its crystal structure (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
Chemical reactions involving halogenated benzene derivatives often include electrophilic aromatic substitution, where the presence of halogen atoms influences reactivity. The physicochemical properties, such as solubility and reactivity, are significantly affected by the halogen atoms' electronegativity and size. For instance, the synthesis and reactivity of "4-(dibromomethyl)benzenecarbaldehyde" demonstrate the influence of halogen substituents on chemical behavior (Gazizov et al., 2016).
Physical Properties Analysis
The physical properties of "1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene" can be inferred from studies on similar compounds, focusing on aspects like melting point, boiling point, density, and solubility. The solubility of a related fluorinated compound in various organic solvents indicates how molecular structure affects solubility and interaction with solvents (Qian, Wang, & Chen, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the halogen atoms in the molecule. Electrophilic and nucleophilic reactions, as well as potential for forming complexes with metals, are areas of interest. The synthesis and properties of polymethylenebis-(diphenylcyclopropenium) dications illustrate the complex chemistry that halogenated compounds can exhibit (Komatsu, Masumoto, Waki, & Okamoto, 1982).
Wissenschaftliche Forschungsanwendungen
-
Fluorescence-Based Materials and Techniques
- Single-benzene-based fluorophores have been used in various basic research fields and industries .
- They have ushered in a new era in biology and materials science .
- The methods of application involve the design and analysis of the relationship between the fluorophore’s structure and photophysical properties .
- The outcomes of these applications have led to the development of new single-benzene-based fluorophore derivatives in fluorophore-related materials science fields .
-
Sensing and Cellular Imaging
- Functional fluorophores, including single-benzene-based ones, have diverse applications, especially in sensing and cellular imaging .
- The methods of application involve the use of sophisticated instruments, including super-resolution microscopy .
- The outcomes of these applications include the elucidation of molecular interactions with biomolecules .
-
Lipid Droplet Detection
-
Physicochemical Properties and Applications
- Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have seen recent advances .
- The methods of application involve the design and analysis of the relationship between the fluorophore’s structure and photophysical properties .
- The outcomes of these applications have led to the development of new SBBF derivatives in fluorophore-related materials science fields .
-
Digital Microfluidics
- Digital microfluidics (DMF) has emerged as a popular technology for a wide range of applications .
- In DMF, nanoliter to microliter droplets containing samples and reagents can be manipulated to carry out a range of discrete fluidic operations .
- The outcomes of these applications include the development of new techniques and methodologies in chemistry, biology, and medicine .
-
Reactions with Phenoxide and Thiophenoxide Ions
-
Organic Light-Emitting Diodes (OLEDs)
- Single-benzene-based fluorophores can be used in the development of OLEDs .
- The methods of application involve the synthesis of these fluorophores and their incorporation into the light-emitting layer of the OLED .
- The outcomes of these applications include the production of high-efficiency, long-lifetime OLEDs .
-
Bioimaging
-
Chemical Sensing
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-7(10,12)5-1-3-6(4-2-5)8(11,13)14/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAZLNVKVRNSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Cl)C(F)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346782 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorodifluoromethyl)-4-(dichlorofluoromethyl)benzene | |
CAS RN |
13947-95-0 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-4-[dichloro(fluoro)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

